
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine ring and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Aplicaciones Científicas De Investigación
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The compound can also participate in various catalytic cycles, particularly in the presence of transition metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A widely-used boronic acid derivative with similar reactivity.
4-Methylphenylboronic acid: A methyl-substituted boronic acid with similar chemical properties.
2-Morpholinopyrimidin-5-ylboronic acid: A closely related compound with a similar structure but lacking the methyl group.
Uniqueness
(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both a morpholine ring and a methyl group on the pyrimidine ring. This unique structure imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H14BN3O3 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O3/c1-7-8(10(14)15)6-11-9(12-7)13-2-4-16-5-3-13/h6,14-15H,2-5H2,1H3 |
Clave InChI |
NKIDMRMKWUNRMD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)N2CCOCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



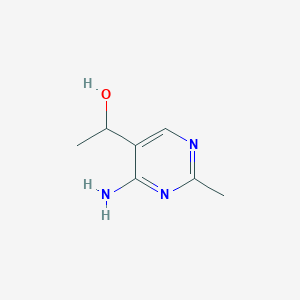
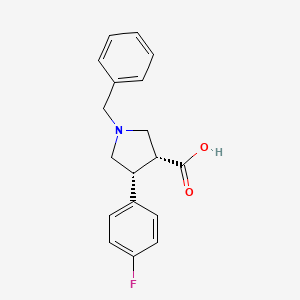

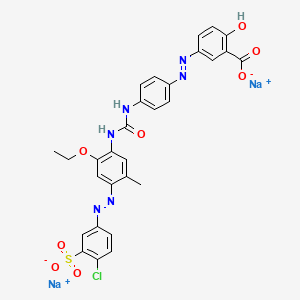
![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
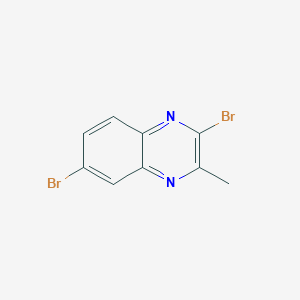
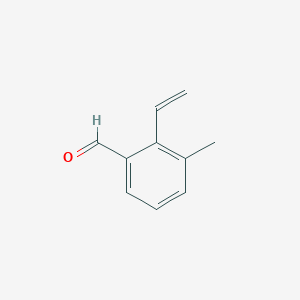
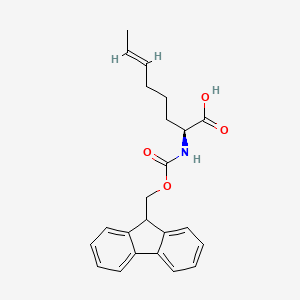

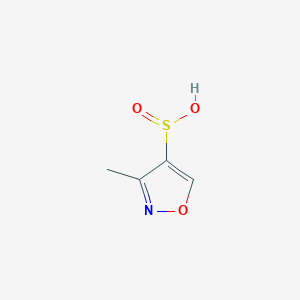
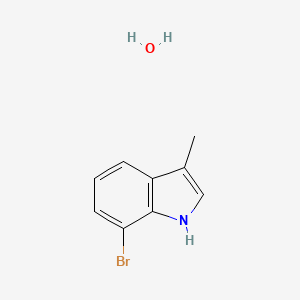
![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)

